4-Bromo-3,5-dimethoxyaniline
Overview
Description
4-Bromo-3,5-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2. It is characterized by the presence of a bromine atom and two methoxy groups attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
4-Bromo-3,5-dimethoxyaniline is utilized in several scientific research areas:
Biology and Medicine: The compound is investigated for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information for 4-Bromo-3,5-dimethoxyaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3,5-dimethoxyaniline is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a receptor tyrosine kinase that plays a key role in cellular signaling related to cell proliferation, survival, differentiation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFR1 by binding to it, which inhibits the receptor’s activity . This interaction results in the inhibition of downstream signaling pathways that are activated by FGFR1 .
Biochemical Pathways
The inhibition of FGFR1 by this compound affects several biochemical pathways. These include the MAPK and PLCγ signaling pathways, which are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways can lead to the arrest of the cell cycle and the induction of cellular apoptosis .
Result of Action
The result of this compound’s action is the inhibition of FGFR1, leading to the arrest of the cell cycle and the induction of apoptosis in cells with FGFR1 amplification . This can have therapeutic effects in conditions where FGFR1 is overactive or overexpressed, such as in certain types of cancer .
Biochemical Analysis
Biochemical Properties
4-Bromo-3,5-dimethoxyaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and altering metabolic pathways. Additionally, this compound may interact with proteins involved in signal transduction, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular responses, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo phase I and phase II metabolism, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the compound’s bioavailability, toxicity, and overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within different cellular compartments can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular distribution of this compound can determine its interactions with other biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-dimethoxyaniline can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxyaniline. The reaction typically uses bromine as the brominating agent in a solvent such as dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The bromination of 3,5-dimethoxyaniline remains a preferred route due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane at low temperatures.
Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromoaniline: Lacks the methoxy groups, which affects its electron density and reactivity.
4-Bromo-2,6-dimethoxyaniline: Similar structure but with different positioning of the methoxy groups, leading to different reactivity and applications.
Uniqueness
4-Bromo-3,5-dimethoxyaniline is unique due to the combination of the bromine atom and the methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-3,5-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJINXEUETHLORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626601 | |
Record name | 4-Bromo-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-47-7 | |
Record name | 4-Bromo-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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